(1-methyl-1H-imidazol-4-yl)methanol
Overview
Description
Imidazole derivatives are a class of compounds that have garnered significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound "(1-methyl-1H-imidazol-4-yl)methanol" is a variant of such derivatives, where a methanol functional group is attached to the imidazole ring. This structure is a key intermediate in the synthesis of more complex molecules and can be used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives . These derivatives can then be converted into carbonyl compounds via quaternary salts, demonstrating the versatility of the imidazole ring as a synthon for further chemical transformations .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a planar imidazole ring, which can influence the overall geometry of the molecule. For instance, in a related compound, the methanol group is nearly perpendicular to the imidazole ring, as indicated by the torsion angles . This orientation can affect the molecule's ability to form hydrogen bonds and, consequently, its supramolecular assembly in the crystalline state .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their application in synthesis. The reactivity of the methanol group attached to the imidazole ring can be exploited to form new bonds, such as C-N bonds, which are crucial in the construction of complex molecules . Additionally, the conversion of these derivatives into different isomers, such as cis- and trans-2,4,5-triaryl-4,5-dihydro-1H-imidazoles, showcases the dynamic chemistry of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of the methanol group can impact the compound's hydrogen bonding capability, which in turn affects its density, viscosity, and refractive index . These properties are important for understanding the behavior of imidazole derivatives in different environments and can be used to tailor the compound for specific applications .
Scientific Research Applications
Synthesis of Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl) methanol derivatives are used in the synthesis of carbonyl compounds via treatment with carbonyl compounds, organometallic reagents, or sodium borohydride (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Biomimetic Chelating Ligands : Certain derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, have potential as precursors in the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Copper(II) Complexes : Ethylated imidazole derivatives can be converted into potassium carboxylate salts and further reacted to yield copper(II) complexes, which are studied for their structural and electrochemical properties (Banerjee et al., 2013).
Redox-Active Cubane Clusters : Imidazole derivatives are used in forming redox-active [Fe4O4]-cubane clusters, which could have applications as electron-shuttles (Seifried et al., 2022).
N-Methylation of Amines and Transfer Hydrogenation : Methanol, a simple alcohol related to imidazole-based molecules, is utilized in the N-methylation of amines and transfer hydrogenation of nitroarenes in organic synthesis (Sarki et al., 2021).
Copper(II) Chloride Reactions : The reaction of certain imidazole derivatives with copper(II) chloride in methanol leads to complex products, which are characterized using X-ray diffraction studies (Yudina et al., 2011).
Corrosion Inhibition : Imidazole-based molecules, including derivatives of (1-methyl-1H-imidazol-4-yl)methanol, are applied for corrosion inhibition of carbon steel in acidic mediums. Their efficiency is investigated using experimental and molecular modelling approaches (Costa et al., 2021).
Hypoxia-Activated Prodrugs : Derivatives are used in the design of hypoxia-activated prodrugs, such as conjugates with SN-38, showing potential as antitumor agents (Jin, Zhang, & Lu, 2017).
Safety And Hazards
properties
IUPAC Name |
(1-methylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEAEGDBKRBJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427612 | |
Record name | (1-methyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-4-yl)methanol | |
CAS RN |
17289-25-7 | |
Record name | (1-methyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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